Cas no 683777-88-0 (3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide)

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a specialized organic compound with notable chemical properties. This compound exhibits excellent stability and reactivity, making it ideal for various synthetic applications. Its unique structural features offer potential for diverse chemical transformations, contributing to its utility in pharmaceutical research and material science.
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide structure
683777-88-0 structure
商品名:3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
CAS番号:683777-88-0
MF:C20H17ClN2OS
メガワット:368.879782438278
CID:5765130
PubChem ID:2486934

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide 化学的及び物理的性質

名前と識別子

    • 683777-88-0
    • 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
    • AB00673503-01
    • Z28302976
    • 3-chloro-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
    • AKOS001079948
    • F1166-0220
    • Oprea1_048662
    • Benzamide, 3-chloro-N-[4-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiazolyl]-
    • インチ: 1S/C20H17ClN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h3,6-12H,1-2,4-5H2,(H,22,23,24)
    • InChIKey: IWGGVEUTMGAHIJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)C(NC1=NC(=CS1)C1C=CC2=C(C=1)CCCC2)=O

計算された属性

  • せいみつぶんしりょう: 368.0750120g/mol
  • どういたいしつりょう: 368.0750120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 477
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.8
  • トポロジー分子極性表面積: 70.2Ų

じっけんとくせい

  • 密度みつど: 1.341±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 6.73±0.50(Predicted)

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1166-0220-75mg
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
683777-88-0 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F1166-0220-10mg
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
683777-88-0 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1166-0220-4mg
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
683777-88-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1166-0220-2mg
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
683777-88-0 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1166-0220-10μmol
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
683777-88-0 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1166-0220-100mg
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
683777-88-0 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F1166-0220-3mg
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
683777-88-0 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1166-0220-5mg
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
683777-88-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1166-0220-15mg
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
683777-88-0 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F1166-0220-25mg
3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
683777-88-0 90%+
25mg
$109.0 2023-07-28

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide 関連文献

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 683777-88-0 and Product Name: 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

The compound with the CAS number 683777-88-0 and the product name 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a chloro substituent on the benzamide core, combined with a tetrahydronaphthalen-2-yl moiety linked to a 1,3-thiazole ring, creates a complex and versatile scaffold that is highly amenable to further chemical modifications and biological evaluations.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in drug discovery efforts. The 1,3-thiazole ring is particularly noteworthy for its prevalence in bioactive molecules, often contributing to pharmacological properties such as antimicrobial and anti-inflammatory effects. The integration of this motif with a tetrahydronaphthalen-2-yl group introduces additional conformational flexibility, which can be exploited to optimize binding interactions with biological targets. This structural design aligns well with current trends in medicinal chemistry, where the development of multifunctional compounds is prioritized.

The benzamide moiety in the compound’s structure is another key feature that warrants discussion. Benzamides are well-documented pharmacophores that exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The specific positioning of the chloro group adjacent to the benzamide nitrogen suggests potential for enhanced reactivity or metabolic stability, which are critical factors in drug design. Furthermore, the aromatic nature of the benzamide component allows for favorable interactions with biological macromolecules such as enzymes and receptors.

Recent studies have highlighted the importance of tetrahydronaphthalen-2-yl containing compounds in medicinal chemistry due to their ability to modulate various biological pathways. This particular scaffold has been investigated for its potential in treating neurological disorders, cancer, and infectious diseases. The incorporation of this moiety into the compound under discussion may confer unique pharmacokinetic properties that enhance its therapeutic efficacy. Additionally, the spatial arrangement of the functional groups within the molecule could influence its solubility and bioavailability, making it an attractive candidate for further development.

The synthesis of 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the 1,3-thiazole ring via cyclization reactions and subsequent coupling with the tetrahydronaphthalen-2-yl group through palladium-catalyzed cross-coupling reactions. The introduction of the chloro substituent at the appropriate position on the benzamide core is also critical and typically achieved through halogenation techniques.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with potential biological targets. These studies suggest that the compound may exhibit strong binding affinity for enzymes involved in metabolic pathways relevant to inflammation and cancer. The presence of both hydrophobic and polar regions within its structure allows it to interact favorably with both hydrophobic pockets and polar residues on target proteins. This dual interaction profile is highly desirable in drug design as it can lead to increased binding specificity and reduced off-target effects.

Preclinical studies have begun to explore the pharmacological profile of derivatives similar to 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide. Initial findings indicate promising activity against certain cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth and progression. Additionally, preliminary toxicology studies suggest that this class of compounds exhibits moderate toxicity at higher doses but remains relatively safe at therapeutic concentrations. These results are encouraging and warrant further investigation into their potential as lead compounds for new therapeutic agents.

The development of new drugs often involves iterative optimization processes where structural modifications are made based on biological activity data. In the case of 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide, future studies may focus on enhancing its solubility or metabolic stability through functional group modifications or by introducing additional substituents that improve pharmacokinetic properties without compromising biological activity. Additionally

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